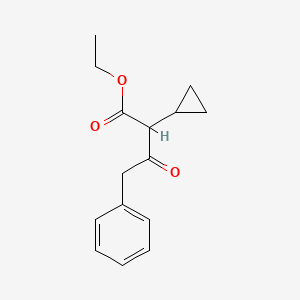

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate

Description

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate is a structurally complex ester featuring a cyclopropane ring, a ketone group, and a phenyl substituent.

Properties

CAS No. |

1447607-70-6 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)14(12-8-9-12)13(16)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |

InChI Key |

LYPYTYDZQSVGLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CC1)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclopropyl ketone and phenylacetic acid.

Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Intermediates: Used in the synthesis of chiral intermediates for pharmaceuticals.

Biology:

Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand enzyme specificity and activity.

Medicine:

Drug Development: Potential precursor for the synthesis of drugs targeting specific pathways.

Industry:

Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

Mechanism:

Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may modulate pathways related to metabolic processes and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Pyruvate

Ethyl pyruvate (ethyl 2-oxopropanoate) shares the ester and ketone functional groups with the target compound but lacks the cyclopropane and phenyl substituents (Figure 2B in ). Key differences include:

- Reactivity: Ethyl pyruvate undergoes rapid ester hydrolysis under basic conditions due to its simpler structure, whereas the cyclopropane and phenyl groups in Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate may sterically hinder hydrolysis, enhancing stability .

Cyclopropane-Containing Esters

Compounds like the helicates in (e.g., 1b ) incorporate ethyl and cyclopropane-like strained rings but within supramolecular frameworks. Comparisons highlight:

- Structural Complexity : The target compound’s linear chain allows for greater conformational flexibility compared to rigid helicate architectures.

- Synthetic Accessibility: this compound’s synthesis likely involves cyclopropanation of α,β-unsaturated esters, whereas helicates require metal-templated self-assembly .

Aromatic Ketone Derivatives

Contrasts include:

- Electrophilicity : The ketone in TAS-103 participates in DNA topoisomerase inhibition, whereas the ketone in the target compound may engage in nucleophilic additions or redox reactions.

- Solubility: The phenyl group in this compound increases hydrophobicity relative to TAS-103’s polar amine substituents .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Pharmacological Potential: The phenyl group may enhance blood-brain barrier penetration compared to TAS-103’s polar structure, suggesting CNS-targeting applications .

- Synthetic Challenges : Cyclopropanation steps required for the target compound are more demanding than the esterification processes for ethyl pyruvate, limiting scalability .

Biological Activity

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1447607-70-6) is characterized by the following structural formula:

The compound features a cyclopropyl group, a phenyl group, and a keto functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate important signaling pathways related to oxidative stress and inflammation.

- Nrf2 Activation : Similar compounds have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 regulates the expression of antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Antioxidant Activity

Research has demonstrated that this compound may possess antioxidant properties, which can be quantified using various assays such as DPPH and ABTS radical scavenging tests. The expected outcomes include:

Antimicrobial Activity

The compound's potential antimicrobial activity has been evaluated against several pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | TBD | Bactericidal |

| Escherichia coli | TBD | Bacteriostatic |

| Candida albicans | TBD | Antifungal |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study on structurally similar compounds showed promising anticancer effects in vitro against various cancer cell lines, suggesting that modifications in the cyclopropyl and phenyl groups could enhance efficacy .

- Neuroprotective Effects : Research indicates that activating the Nrf2 pathway can protect neurons from oxidative damage in models of neurodegenerative diseases. Compounds that influence this pathway are being explored for their therapeutic potential in conditions like Alzheimer's disease .

- Toxicity Assessment : Toxicity studies are essential for evaluating the safety profile of this compound. Initial findings suggest low cytotoxicity at therapeutic concentrations, but further studies are required to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, the cyclopropane ring may be introduced via [2+1] cycloaddition using ethyl diazoacetate and a styrene derivative under transition-metal catalysis (e.g., Rh(II)). The ketone group at position 3 could be introduced via oxidation of a secondary alcohol intermediate using Jones reagent or Swern oxidation. Optimization of reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading is critical to minimize side products like over-oxidized species or unreacted intermediates. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm the presence of the cyclopropane ring (characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and the ester carbonyl (δ 170–175 ppm in C).

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify the molecular ion peak ([M+H] at m/z 247.1445 for CHO).

- X-ray Crystallography : Single-crystal analysis using SHELX software to resolve stereochemistry and confirm bond lengths/angles .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester group. Storage under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials is recommended. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) should be conducted to assess degradation products (e.g., free acid via ester hydrolysis) using TLC or LC-MS .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The cyclopropane’s ring strain (≈27 kcal/mol) increases susceptibility to ring-opening reactions. For example, in Michael additions, the ketone at position 3 acts as an electrophilic site, while the cyclopropane may undergo strain-driven cleavage with strong nucleophiles (e.g., Grignard reagents). Computational studies (DFT at B3LYP/6-31G*) can predict regioselectivity, while H NMR kinetics (e.g., monitoring ring-opening at 25–60°C) validate theoretical models .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic stereochemical assignments?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., fluxionality in solution). Comparative analysis includes:

- Variable-Temperature NMR : To detect conformational changes (e.g., coalescence of diastereotopic protons).

- NOESY/ROESY : To identify spatial proximity of substituents in solution.

- SHELXL Refinement : For crystallographic data, ensure high-resolution (<1.0 Å) and low R-factors (<5%). If contradictions persist, enantiomeric crystals (P vs. P_2$$_1) should be tested .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity (IC) using MLR (multiple linear regression).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Experimental validation via enzyme inhibition assays (e.g., COX-2 ELISA) confirms predictions .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Asymmetric synthesis requires chiral catalysts (e.g., Jacobsen’s Mn-salen for epoxidation) or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Pilot-scale reactors must control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.